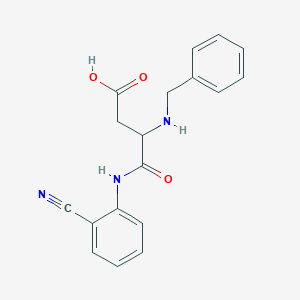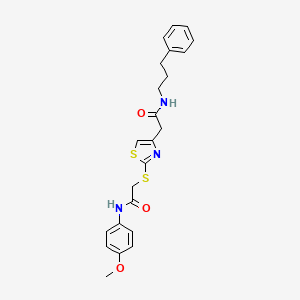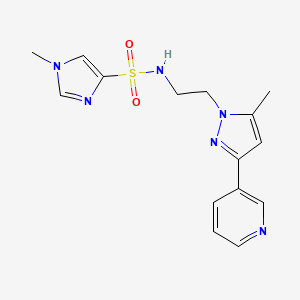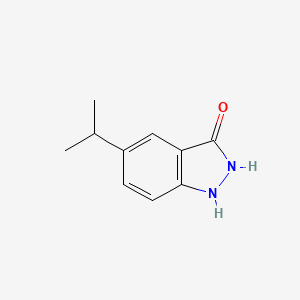
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine (BNCA) is a derivative of the amino acid asparagine and is a synthetic compound that has been used in a variety of scientific research applications. BNCA is a small molecule with a molecular weight of 203.2 g/mol and a melting point of 95-97°C. BNCA is soluble in water, ethanol, and methanol, and is a colorless crystalline solid. BNCA is a relatively new compound, first synthesized in 2018, and has become increasingly popular in scientific research due to its unique properties.
Mécanisme D'action
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to interact with a number of proteins and enzymes, including phosphatases and kinases. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to inhibit the activity of these enzymes, which can lead to a variety of physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been shown to interact with other proteins, such as those involved in drug delivery and protein labeling.
Biochemical and Physiological Effects
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to have a number of biochemical and physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been shown to inhibit the activity of phosphatases and kinases, which can lead to a variety of physiological effects. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been used to label proteins for imaging and tracking purposes, and has been used in drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has a number of advantages for use in laboratory experiments. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a small molecule that is easily soluble in water, ethanol, and methanol, and can be synthesized in high yields. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is also relatively stable and can be stored for extended periods of time. However, N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a relatively new compound and there is still much to be learned about its properties and effects.
Orientations Futures
Given the increasing popularity of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in scientific research, there are a number of potential future directions for research. These include further investigation into the biochemical and physiological effects of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine, as well as the development of new methods for synthesizing N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine. There is also potential for further research into the use of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in drug delivery, enzyme inhibition, and protein labeling applications. Additionally, further research is needed to determine the toxicity of N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine and its potential side effects.
Méthodes De Synthèse
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine can be synthesized by a number of methods, including the use of a Grubbs catalyst, a palladium-catalyzed reaction, or a Buchwald-Hartwig amination. The Grubbs catalyst method is the most commonly used method, and involves the reaction of N-(2-cyanophenyl) asparagine and benzyl bromide in the presence of a Grubbs catalyst. The reaction is typically carried out in aqueous acetonitrile at room temperature and yields N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine in high yields.
Applications De Recherche Scientifique
N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and protein labeling. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine is a small molecule that can easily cross cell membranes, making it an attractive option for drug delivery. N~2~-benzyl-N-(2-cyanophenyl)-alpha-asparagine has also been used to inhibit enzymes such as phosphatases and kinases, and has been used to label proteins for imaging and tracking purposes.
Propriétés
IUPAC Name |
3-(benzylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-15(14)21-18(24)16(10-17(22)23)20-12-13-6-2-1-3-7-13/h1-9,16,20H,10,12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBNARTTXRIRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Methylamino)methyl]quinolin-2-ol](/img/structure/B2911468.png)
![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2911470.png)
![N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B2911471.png)


![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)


![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)

![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
